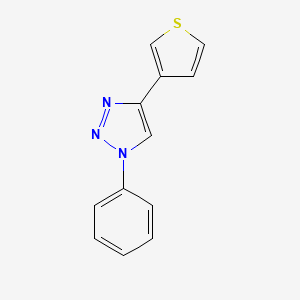![molecular formula C19H12F3NO B14132089 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine is a chemical compound with the molecular formula C19H12F3NO. It is known for its unique structural features, which include a phenoxazine core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine typically involves the reaction of phenoxazine with a trifluoromethyl-substituted phenyl halide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxazine is reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenoxazine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, quinones, and reduced phenoxazine compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications .
科学的研究の応用
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The phenoxazine core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
類似化合物との比較
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
10-(4-Chlorophenyl)-10H-phenoxazine:
Uniqueness
The presence of the trifluoromethyl group in 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine imparts unique properties, such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C19H12F3NO |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
10-[4-(trifluoromethyl)phenyl]phenoxazine |
InChI |
InChI=1S/C19H12F3NO/c20-19(21,22)13-9-11-14(12-10-13)23-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)23/h1-12H |
InChIキー |
BKORERVNQPDBNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)









![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)

![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)

